molecular formula C14H9Cl B1615359 1-Chloro-3-(2-phenylethynyl)benzene CAS No. 51624-34-1

1-Chloro-3-(2-phenylethynyl)benzene

Cat. No.: B1615359
CAS No.: 51624-34-1
M. Wt: 212.67 g/mol
InChI Key: CJJTXRHGEOOABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(2-phenylethynyl)benzene is an organic compound with the molecular formula C14H9Cl. It is a derivative of benzene, featuring a chlorine atom and a phenylethynyl group attached to the benzene ring. This compound is primarily used in research settings and has applications in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-phenylethynyl)benzene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 1-chloro-3-iodobenzene and phenylacetylene. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under an inert atmosphere .

Industrial Production Methods: The synthesis involves standard organic chemistry techniques and equipment .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-phenylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Addition Reactions: Products include halogenated alkenes or alkanes.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alkanes.

Scientific Research Applications

1-Chloro-3-(2-phenylethynyl)benzene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-phenylethynyl)benzene involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

  • 1-Chloro-2-(2-phenylethynyl)benzene
  • 1-Chloro-4-(2-phenylethynyl)benzene
  • 1-Bromo-3-(2-phenylethynyl)benzene

Uniqueness: 1-Chloro-3-(2-phenylethynyl)benzene is unique due to the specific positioning of the chlorine atom and the phenylethynyl group on the benzene ring. This arrangement influences its chemical reactivity and the types of interactions it can participate in, making it distinct from other similar compounds .

Properties

IUPAC Name

1-chloro-3-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJTXRHGEOOABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346352
Record name 1-chloro-3-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51624-34-1
Record name 1-chloro-3-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-(2-phenylethynyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-(2-phenylethynyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-(2-phenylethynyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-(2-phenylethynyl)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-(2-phenylethynyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-(2-phenylethynyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.